molecular formula C15H13NO4S2 B2576656 2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide CAS No. 518052-58-9

2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

Cat. No.: B2576656
CAS No.: 518052-58-9
M. Wt: 335.39
InChI Key: OCNOLNMRHMUDHF-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methyl groups at the 2- and 4-positions. The sulfonamide nitrogen is linked to a 2-oxo-1,3-benzoxathiol ring system, which introduces a fused heterocyclic structure containing oxygen and sulfur atoms.

The benzoxathiol moiety contributes unique electronic and steric properties, distinguishing it from simpler sulfonamide derivatives. Crystallographic analysis of related compounds (e.g., ) often employs tools like SHELX for structure determination and validation , though direct data for this compound are absent.

Properties

IUPAC Name

2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S2/c1-9-3-6-14(10(2)7-9)22(18,19)16-11-4-5-12-13(8-11)21-15(17)20-12/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNOLNMRHMUDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The table below highlights key structural differences between the target compound and selected analogs:

Compound Name / Identifier Core Heterocycle Substituents Molecular Weight (g/mol)* Potential Applications References
2,4-Dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide 1,3-Benzoxathiol-2-one 2,4-Dimethyl benzenesulfonamide ~349.4 Hypothesized enzyme inhibition -
4-(2,7-Dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide Thiazolo[4,5-d]pyridazin-4-one 2,7-Dimethyl thiazolo-pyridazinone, benzenesulfonamide ~358.4 Enzyme inhibition (e.g., kinases)
942852-91-7 Pyrimidine 5-Bromo, 2-[(2-fluorobenzyl)thio], N-(5-methyl-1,3,4-thiadiazol-2-yl) ~465.3 Antimicrobial candidates
5-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]... 1,2-Thiazolidine-1,1,3-trioxide 4,4-Dimethyl, 2-methoxy, 4-methoxybenzyl ~440.5 Anti-inflammatory or metabolic agents

*Molecular weights estimated based on structural formulas.

Key Observations:

Heterocyclic Systems: The target compound’s 1,3-benzoxathiol-2-one ring differs from the thiazolo-pyridazinone in ’s compound, which may confer higher rigidity and altered π-π stacking interactions . Analogs with pyrimidine or thiazolidine-trioxide cores () exhibit distinct electronic profiles, affecting solubility and target binding .

Substituent Effects: The 2,4-dimethyl groups on the benzenesulfonamide in the target compound enhance lipophilicity compared to the 2-methoxy and 4-methoxybenzyl groups in 5-(4,4-dimethyl...) (), which may improve membrane permeability but reduce aqueous solubility.

Crystallographic and Structural Validation

While direct data for the target compound are lacking, analogous sulfonamides (e.g., ) are often characterized via single-crystal X-ray diffraction. For instance, 4-(2,7-Dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide was resolved with an R factor of 0.034, indicating high precision . The SHELX suite () is widely used for such analyses, ensuring robust structural validation .

Biological Activity

2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a sulfonamide derivative characterized by its unique benzoxathiol structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is C12H13N1O3S2C_{12}H_{13}N_{1}O_{3}S_{2}, with a molecular weight of approximately 285.37 g/mol. The compound features a sulfonamide group attached to a benzoxathiol moiety, which is believed to contribute to its biological efficacy.

PropertyValue
Molecular FormulaC₁₂H₁₃N₁O₃S₂
Molecular Weight285.37 g/mol
IUPAC Name2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or modulate receptor activities, leading to therapeutic effects. For instance:

  • Enzyme Inhibition : The sulfonamide group can mimic p-amino benzoic acid (PABA), inhibiting bacterial folate synthesis.
  • Antioxidant Activity : The benzothiazole moiety may contribute to free radical scavenging properties.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study evaluating various sulfonamide derivatives found that compounds similar to 2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide showed promising activity against Gram-positive and Gram-negative bacteria.

Case Study : In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway.

Research Findings : In a study using RAW264.7 macrophages, treatment with 2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide resulted in a significant reduction in nitric oxide (NO) production induced by lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent.

Anticancer Potential

The anticancer activity of this compound has been explored through various assays targeting different cancer cell lines.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)20.5
HeLa (Cervical Cancer)18.0

These results indicate that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

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